molecular formula C8H9ClN2O2 B11762125 [(5-Chloro-2-nitrophenyl)methyl](methyl)amine

[(5-Chloro-2-nitrophenyl)methyl](methyl)amine

Cat. No.: B11762125
M. Wt: 200.62 g/mol
InChI Key: GLQPMEFDVJDHIN-UHFFFAOYSA-N
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Description

(5-Chloro-2-nitrophenyl)methylamine is an organic compound with the molecular formula C8H9ClN2O2. It is a derivative of aniline, where the amine group is substituted with a methyl group, and the benzene ring is substituted with a chlorine atom and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-nitrophenyl)methylamine typically involves the nitration of a chlorobenzene derivative followed by a reductive amination process. One common method includes the following steps:

Industrial Production Methods

Industrial production of (5-Chloro-2-nitrophenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-nitrophenyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, iron powder.

    Nucleophiles: Amines, thiols.

Major Products Formed

Scientific Research Applications

(5-Chloro-2-nitrophenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-2-nitrophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer activities .

Comparison with Similar Compounds

(5-Chloro-2-nitrophenyl)methylamine can be compared with other similar compounds, such as:

    (2-Chloro-5-nitrophenyl)methylamine: Similar structure but different position of chlorine and nitro groups.

    (4-Chloro-2-nitrophenyl)methylamine: Similar structure with chlorine and nitro groups at different positions.

    (5-Bromo-2-nitrophenyl)methylamine: Bromine substituted instead of chlorine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the position and nature of substituents.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

1-(5-chloro-2-nitrophenyl)-N-methylmethanamine

InChI

InChI=1S/C8H9ClN2O2/c1-10-5-6-4-7(9)2-3-8(6)11(12)13/h2-4,10H,5H2,1H3

InChI Key

GLQPMEFDVJDHIN-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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